

GaTx2: A Highly Selective Inhibitor of CIC-2 Chloride Channels

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Compound of Interest					
Compound Name:	GaTx2				
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A comparative guide for researchers and drug development professionals on the selective effects of **GaTx2** on the CIC family of chloride channels.

GaTx2, a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has emerged as a potent and highly specific inhibitor of the CIC-2 voltage-gated chloride channel.[1][2] This guide provides a comprehensive comparison of **GaTx2**'s effects across various members of the CIC channel family, supported by quantitative data and detailed experimental protocols. Its remarkable selectivity makes it an invaluable pharmacological tool for elucidating the physiological roles of CIC-2 and a potential lead compound for therapeutic development.[3]

Comparative Analysis of GaTx2 Activity on CIC Channels

GaTx2 exhibits a striking specificity for CIC-2, with little to no effect on other tested members of the CIC family. This high degree of selectivity is a key attribute that distinguishes **GaTx2** from other chloride channel modulators.



Channel	GaTx2 Effect	Apparent KD	Method	Reference
CIC-2	Inhibition (slows channel activation)	~12-22 pM	Two-Electrode Voltage-Clamp (TEVC)	[3][4]
CIC-0	No Inhibition	Not Applicable	TEVC	[1][5]
CIC-1	No Inhibition	Not Applicable	TEVC	[1][5]
CIC-3	No Inhibition	Not Applicable	TEVC	[1][5]
CIC-4	No Inhibition	Not Applicable	TEVC	[1][5]
CFTR	No Inhibition	Not Applicable	Not Specified	[4]
GABAC	No Inhibition	Not Applicable	Not Specified	[4]
CaCC	No Inhibition	Not Applicable	Not Specified	[5]
Kv1.2	No Inhibition	Not Applicable	TEVC	[1][4]
Shaker K+	No Inhibition	Not Applicable	TEVC	[4]

Key Observations:

- **GaTx2** binds to CIC-2 with exceptionally high affinity, demonstrating an apparent dissociation constant (KD) in the low picomolar range.[3][4]
- The toxin acts as a gating modifier of CIC-2, preferentially binding to the closed state of the channel and thereby slowing its activation.[1][4] It does not function as a simple open-channel blocker.[1]
- Extensive testing on other CIC isoforms (CIC-0, CIC-1, CIC-3, and CIC-4) and other major classes of chloride and potassium channels has revealed no significant inhibitory effects, highlighting the remarkable specificity of GaTx2 for CIC-2.[1][4][5][6]

Mechanism of Action: Gating Modification

The inhibitory action of **GaTx2** on CIC-2 is not through direct pore blockage. Instead, it modulates the channel's gating mechanism. Electrophysiological studies have shown that

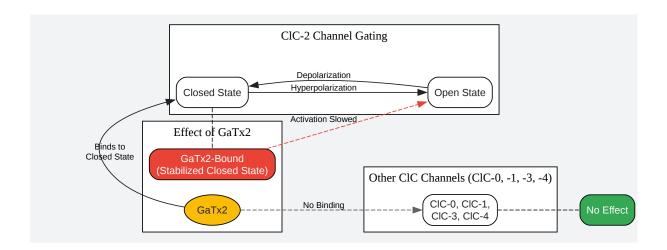




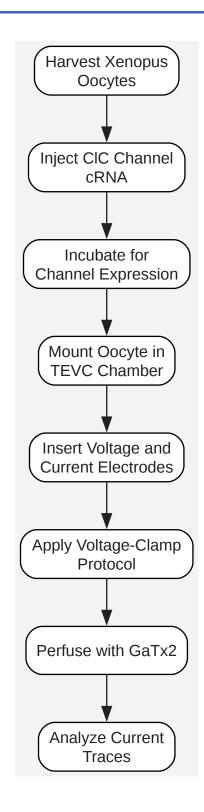


GaTx2 increases the latency to the first channel opening by nearly eight-fold, effectively slowing down the activation of the ClC-2 channel.[1][3] This suggests that **GaTx2** stabilizes the closed conformation of the channel, making it more difficult for the channel to open in response to hyperpolarizing stimuli.









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